An In-depth Technical Guide to the Structure, Synthesis, and Application of 2-Azidoethyl 2-bromoisobutyrate
An In-depth Technical Guide to the Structure, Synthesis, and Application of 2-Azidoethyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound commonly referred to as Br-Boc-C2-azido, systematically named 2-Azidoethyl 2-bromoisobutyrate. This bifunctional molecule is a critical reagent in modern chemical biology and drug discovery, serving as a versatile building block in the fields of polymer chemistry and targeted protein degradation. This document details its core structure, physicochemical properties, a detailed synthesis protocol, and its primary applications, including its role as a PROTAC linker and a click chemistry handle.
Core Structure and Chemical Identity
The designation "Br-Boc-C2-azido" is a shorthand notation that can be misleading. The "Boc" component does not refer to the standard tert-butoxycarbonyl protecting group. The correct chemical structure is an ester formed from 2-azidoethanol and 2-bromo-2-methylpropanoic acid.
The systematic IUPAC name for this compound is 2-azidoethyl 2-bromo-2-methylpropanoate . It is also commonly known by several synonyms, including 2'-Azidoethyl 2-bromoisobutyrate and Azido-ATRP initiator.[1]
Key Structural Features:
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2-bromo-2-methylpropanoate group: This moiety serves as an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique.
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Ethyl linker (-C2-): A two-carbon aliphatic chain connecting the ester and azide functionalities.
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Azido group (-N3): This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient ligation to molecules containing an alkyne group.[2]
The unique combination of an ATRP initiator and a click chemistry handle in a single molecule makes it a highly valuable tool for the synthesis of complex macromolecular architectures and bioconjugates.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 2-Azidoethyl 2-bromoisobutyrate is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information repositories.
Table 1: Physicochemical Properties of 2-Azidoethyl 2-bromoisobutyrate
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀BrN₃O₂ | [2][3] |
| Molecular Weight | 236.07 g/mol | |
| CAS Number | 1120364-53-5 | |
| Appearance | Liquid | |
| Density | 1.437 g/mL at 25 °C | |
| Refractive Index | n20/D 1.482 | |
| SMILES | CC(C)(Br)C(=O)OCCN=[N+]=[N-] | |
| InChI Key | OYSXPOJKJKBNSG-UHFFFAOYSA-N |
Table 2: Predicted Spectroscopic Features
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -C(CH₃)₂Br | ~1.9 ppm (singlet, 6H) |
| -O-CH₂-CH₂-N₃ | ~4.3 ppm (triplet, 2H) | |
| -O-CH₂-CH₂-N₃ | ~3.6 ppm (triplet, 2H) | |
| ¹³C NMR | -C(CH₃)₂Br | ~55 ppm |
| -C(CH₃)₂Br | ~30 ppm | |
| C=O | ~171 ppm | |
| -O-CH₂- | ~63 ppm | |
| -CH₂-N₃ | ~50 ppm | |
| IR Spectroscopy | Azide (N₃) stretch | Strong, sharp peak at ~2100 cm⁻¹ |
| Ester (C=O) stretch | Strong peak at ~1735 cm⁻¹ | |
| C-Br stretch | ~600-700 cm⁻¹ |
Experimental Protocols: Synthesis of 2-Azidoethyl 2-bromoisobutyrate
A detailed experimental protocol for the synthesis of 2-Azidoethyl 2-bromoisobutyrate is not available in a single, peer-reviewed publication. However, its synthesis can be reliably achieved through a two-step process involving the preparation of the key precursor, 2-azidoethanol, followed by its esterification with 2-bromo-2-methylpropionyl bromide.
Step 1: Synthesis of 2-Azidoethanol
This procedure is adapted from established methods for the synthesis of 2-azidoethanol from 2-bromoethanol.
Materials:
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2-bromoethanol
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Sodium azide (NaN₃)
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Water (H₂O)
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Diethyl ether (Et₂O)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium azide (e.g., 1.5-3.0 equivalents) in water.
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Add 2-bromoethanol (1.0 equivalent) to the stirred solution.
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Heat the reaction mixture to 80°C and maintain under reflux overnight (approximately 12-20 hours).
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After cooling to room temperature, transfer the mixture to a separatory funnel.
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Extract the aqueous phase with diethyl ether (e.g., 3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-azidoethanol as a light-yellow oil.
Note: 2-azidoethanol is potentially explosive and should be handled with appropriate safety precautions.
Step 2: Synthesis of 2-Azidoethyl 2-bromoisobutyrate
This step involves the esterification of 2-azidoethanol with 2-bromo-2-methylpropionyl bromide (also known as 2-bromoisobutyryl bromide). This is a standard esterification reaction using an acid halide.
Materials:
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2-azidoethanol (from Step 1)
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2-bromo-2-methylpropionyl bromide
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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A non-nucleophilic base, such as triethylamine (TEA) or pyridine
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Round-bottom flask, addition funnel, magnetic stir bar
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 2-azidoethanol (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.
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Slowly add a solution of 2-bromo-2-methylpropionyl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via an addition funnel over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford pure 2-Azidoethyl 2-bromoisobutyrate.
Applications in Research and Development
The bifunctional nature of 2-Azidoethyl 2-bromoisobutyrate underpins its utility in two major areas: targeted protein degradation (PROTACs) and advanced polymer synthesis (ATRP).
Role as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. 2-Azidoethyl 2-bromoisobutyrate is a valuable component in the synthesis of these linkers. The azide group allows for the efficient connection to an alkyne-functionalized E3 ligase ligand or POI ligand via click chemistry.
Application in Click Chemistry and Polymer Synthesis
The azide functionality is central to the utility of this molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science.
The 2-bromoisobutyrate group enables the molecule to act as an initiator for ATRP. This allows for the synthesis of polymers with a terminal azide group, which can then be used in subsequent click reactions to create block copolymers, graft polymers, or to attach polymers to surfaces or biological molecules.
